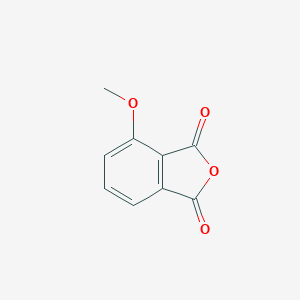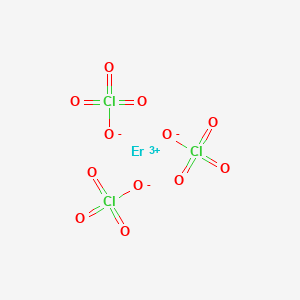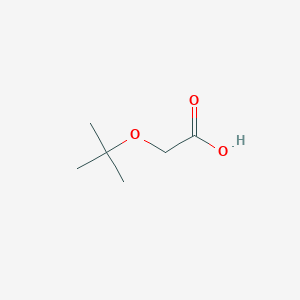
Disodium disilicate
Vue d'ensemble
Description
Disodium disilicate is a compound with the molecular formula Na2O5Si2 . It is used in industrial processing and in consumer washing-cleaning products and water softeners . It is also permitted for use as an inert ingredient in non-food pesticide products .
Synthesis Analysis
Disodium disilicate can be synthesized by employing a mixture of 84% α-Na2Si2O5 and 16% δ-Na2Si2O5 as seed . The experimental data showed that α-layered sodium disilicate may be synthesized by adding 15% seed at 780 °C for 120 minutes .Molecular Structure Analysis
The molecular structure of disodium disilicate is described by a partially destroyed tetrahedral SiO_4 network and a spherical superstructure formed by the silicon and sodium atoms .Physical And Chemical Properties Analysis
Disodium disilicate has a molecular weight of 182.15 g/mol . It does not have any hydrogen bond donors but has 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Battery Technology : Disodium terephthalate derivatives, synthesized using simple acid-base chemistry, show promising potential as anode materials in sodium-ion batteries. They demonstrate excellent electrochemical performance, including minimal capacity fading over cycles, ideal redox potential, and impressive rate performance (Park et al., 2012).
Pharmaceuticals and Medical Applications :
- Disodium cromoglycate has been effective in treating systemic mastocytosis, showing significant improvement in symptoms like pruritus, whealing, flushing, diarrhea, abdominal pain, and cognitive function disorders (Soter, Austen, & Wasserman, 1979).
- Disodium etidronate has shown effectiveness in preventing postoperative recurrence of heterotopic ossification in spinal cord injury patients (Stover, Niemann, & Miller, 1976).
- Disodium cromoglycate has been used to inhibit allergic reactions and in the treatment of irritable bowel syndrome (Meffert, Wischnewski, & Günther, 1985; Stefanini et al., 1992).
Environmental Applications : Sodium disilicate is used in iron electrolysis to achieve Fenton oxidation and coagulation of aqueous contaminants, offering an environmentally friendly and cost-effective solution for water treatment (Cui et al., 2017).
Biofield Studies : Investigations into the spectral properties of disodium hydrogen orthophosphate and sodium nitrate after biofield treatment have been conducted, exploring their potential impact on pH regulation and other applications (Trivedi et al., 2015).
Chemical and Material Science : Studies have explored the corrosion resistance of rare earth disilicates, finding applications in protective coatings against water vapor corrosion at high temperatures (Wang & Liu, 2009).
Energy Storage : Research on disodium pyridine dicarboxylate as a potential anode for organic sodium-ion batteries has shown promising results, offering high reversible capacity and good cyclability (Padhy et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
disodium;oxido-[oxido(oxo)silyl]oxy-oxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEVSCYDUYRAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)O[Si](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1344-09-8 (Parent) | |
| Record name | Sodium disilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50891889 | |
| Record name | Disodium disilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder or lumps; [BDH Laboratory Supplies MSDS] | |
| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium disilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium disilicate | |
CAS RN |
13870-28-5 | |
| Record name | Sodium disilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium disilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium disilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DISILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64N8HUI60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















